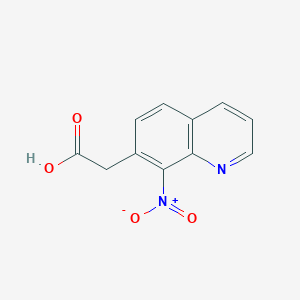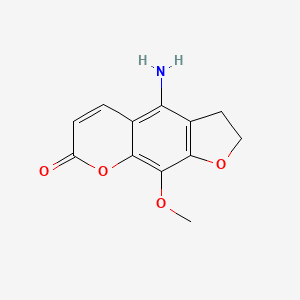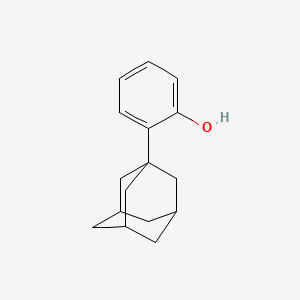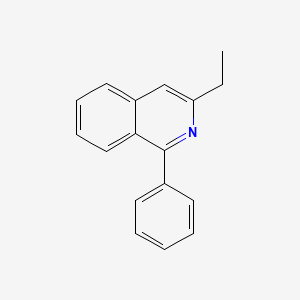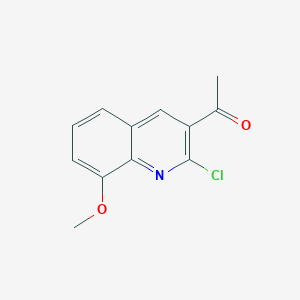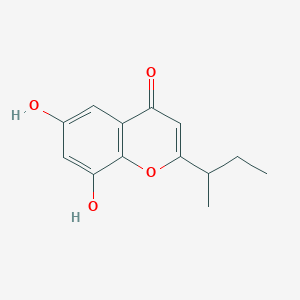
2-(Butan-2-yl)-6,8-dihydroxy-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one is an organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often found in natural products. This compound features a sec-butyl group at the 2-position and hydroxyl groups at the 6 and 8 positions on the chromone ring, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one typically involves the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxyl groups at the 6 and 8 positions can be introduced through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and alkylation processes, as well as employing robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chromone ring can be reduced to form dihydrochromones under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Alkyl halides or acyl chlorides are used for ether or ester formation, respectively.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydrochromones.
Substitution: Ethers or esters, depending on the substituents introduced.
Applications De Recherche Scientifique
2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit pro-inflammatory enzymes and cytokines, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanol: A simple alcohol with a sec-butyl group, used as a solvent and in organic synthesis.
6,8-Dihydroxy-4H-chromen-4-one: A chromone derivative with hydroxyl groups at the 6 and 8 positions, studied for its biological activities.
Uniqueness
2-(sec-Butyl)-6,8-dihydroxy-4H-chromen-4-one is unique due to the combination of the sec-butyl group and hydroxyl groups on the chromone ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
922495-04-3 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-butan-2-yl-6,8-dihydroxychromen-4-one |
InChI |
InChI=1S/C13H14O4/c1-3-7(2)12-6-10(15)9-4-8(14)5-11(16)13(9)17-12/h4-7,14,16H,3H2,1-2H3 |
Clé InChI |
JQWAPGXLARKREZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC(=O)C2=C(O1)C(=CC(=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



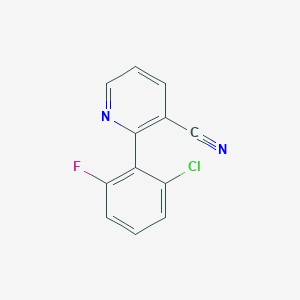
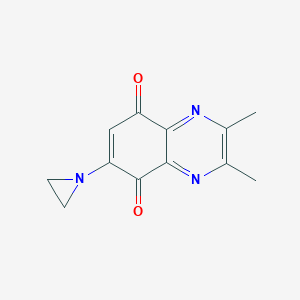
![1,8-Diazaspiro[5.5]undecane, 8-(3-pyridinyl)-](/img/structure/B11878257.png)

![N-[5-(Chloromethyl)-2H-1,3-oxathiol-2-YL]guanidine hydrochloride](/img/structure/B11878268.png)
